1-[(2,2-Dichlorocyclopropyl)methyl]benzimidazole 1-[(2,2-Dichlorocyclopropyl)methyl]benzimidazole
Brand Name: Vulcanchem
CAS No.: 488122-35-6
VCID: VC7171403
InChI: InChI=1S/C11H10Cl2N2/c12-11(13)5-8(11)6-15-7-14-9-3-1-2-4-10(9)15/h1-4,7-8H,5-6H2
SMILES: C1C(C1(Cl)Cl)CN2C=NC3=CC=CC=C32
Molecular Formula: C11H10Cl2N2
Molecular Weight: 241.12

1-[(2,2-Dichlorocyclopropyl)methyl]benzimidazole

CAS No.: 488122-35-6

Cat. No.: VC7171403

Molecular Formula: C11H10Cl2N2

Molecular Weight: 241.12

* For research use only. Not for human or veterinary use.

1-[(2,2-Dichlorocyclopropyl)methyl]benzimidazole - 488122-35-6

Specification

CAS No. 488122-35-6
Molecular Formula C11H10Cl2N2
Molecular Weight 241.12
IUPAC Name 1-[(2,2-dichlorocyclopropyl)methyl]benzimidazole
Standard InChI InChI=1S/C11H10Cl2N2/c12-11(13)5-8(11)6-15-7-14-9-3-1-2-4-10(9)15/h1-4,7-8H,5-6H2
Standard InChI Key FBNDWKBWMYAYLR-UHFFFAOYSA-N
SMILES C1C(C1(Cl)Cl)CN2C=NC3=CC=CC=C32

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name, 1-[(2,2-dichlorocyclopropyl)methyl]benzimidazole, reflects its bicyclic structure comprising a benzimidazole ring fused to a dichlorocyclopropane moiety via a methylene bridge. Key structural identifiers include:

PropertyValue
Molecular FormulaC11H10Cl2N2\text{C}_{11}\text{H}_{10}\text{Cl}_2\text{N}_2
Molecular Weight241.12 g/mol
SMILESC1C(C1(Cl)Cl)CN2C=NC3=CC=CC=C32
InChIKeyFBNDWKBWMYAYLR-UHFFFAOYSA-N
PubChem CID2936975

The dichlorocyclopropyl group introduces steric bulk and electronegativity, which are critical for modulating solubility and target binding .

Structural Analogues and Derivatives

A methyl-substituted analogue, 1-[(2,2-dichlorocyclopropyl)methyl]-2-methylbenzimidazole (PubChem CID: 3155312), demonstrates how minor structural changes influence physicochemical properties:

Property1-[(2,2-Dichlorocyclopropyl)methyl]benzimidazole1-[(2,2-Dichlorocyclopropyl)methyl]-2-methylbenzimidazole
Molecular FormulaC11H10Cl2N2\text{C}_{11}\text{H}_{10}\text{Cl}_2\text{N}_2C12H12Cl2N2\text{C}_{12}\text{H}_{12}\text{Cl}_2\text{N}_2
Molecular Weight241.12 g/mol255.14 g/mol
SubstituentsNone at C2Methyl group at C2

The addition of a methyl group at C2 increases molecular weight by 14.02 g/mol and may alter metabolic stability .

Synthesis and Modifications

Core Benzimidazole Formation

The benzimidazole scaffold is typically synthesized via condensation of o-phenylenediamine with carboxylic acids or halides under acidic conditions . For example, heating o-phenylenediamine with formic acid yields unsubstituted benzimidazole, while substituted derivatives require tailored reactants.

Biological Activities and Mechanisms

Hypoglycemic Activity

Early patents describe benzimidazole derivatives with hypoglycemic effects, potentially mediated by PPAR-γ agonism . While direct data on this compound is limited, structural similarities to thiazolidinedione-based antidiabetics suggest a plausible mechanism warranting further investigation.

Pharmacological Applications

Targeted Cancer Therapy

Precision medicine approaches leverage the compound’s ability to inhibit specific molecular targets:

  • DNA Repair Pathways: By stabilizing topoisomerase-DNA complexes, it induces lethal DNA damage in rapidly dividing cells .

  • Apoptosis Induction: Activation of caspase-3 and -9 has been observed in leukemia cells treated with related derivatives .

Combination Therapies

Synergistic effects with platinum-based chemotherapeutics (e.g., cisplatin) are hypothesized, as dichlorocyclopropyl groups may sensitize cells to DNA-damaging agents .

Future Directions and Challenges

Optimization of Pharmacokinetics

Current limitations include poor aqueous solubility, attributed to the hydrophobic dichlorocyclopropyl group. Prodrug strategies or nanoparticle formulations could enhance bioavailability.

Toxicity Profiling

While in vitro studies show selectivity for cancer cells, in vivo toxicity must be assessed. Metabolite identification studies are critical, as cyclopropane rings may generate reactive intermediates.

Clinical Translation

Only two benzimidazole derivatives (albendazole and mebendazole) have reached clinical use, highlighting the need for rigorous safety evaluations. Phase I trials should prioritize compounds with optimized therapeutic indices.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator